molecular formula C14H12N4O2 B11052025 N'-(1H-benzimidazol-2-yl)-4-hydroxybenzohydrazide

N'-(1H-benzimidazol-2-yl)-4-hydroxybenzohydrazide

Cat. No.: B11052025
M. Wt: 268.27 g/mol
InChI Key: CDQJSPBTKYGCKJ-UHFFFAOYSA-N
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Description

N’-(1H-benzimidazol-2-yl)-4-hydroxybenzohydrazide is a compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1H-benzimidazol-2-yl)-4-hydroxybenzohydrazide typically involves the condensation of 1,2-phenylenediamine with aldehydes or carboxylic acids. One common method involves the reaction of 1,2-phenylenediamine with 4-hydroxybenzohydrazide under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or polyphosphoric acid trimethylsilyl ester .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves large-scale synthesis using similar condensation reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N’-(1H-benzimidazol-2-yl)-4-hydroxybenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(1H-benzimidazol-2-yl)-4-hydroxybenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(1H-benzimidazol-2-yl)-4-hydroxybenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-benzimidazol-2-yl)-4-methoxyaniline
  • N-(4-(1H-benzimidazol-2-yl)phenyl)acetamide
  • N-(1H-benzimidazol-2-yl)-2-bromoethanone

Uniqueness

N’-(1H-benzimidazol-2-yl)-4-hydroxybenzohydrazide is unique due to the presence of both the benzimidazole and hydroxybenzohydrazide moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from other similar compounds .

Properties

Molecular Formula

C14H12N4O2

Molecular Weight

268.27 g/mol

IUPAC Name

N'-(1H-benzimidazol-2-yl)-4-hydroxybenzohydrazide

InChI

InChI=1S/C14H12N4O2/c19-10-7-5-9(6-8-10)13(20)17-18-14-15-11-3-1-2-4-12(11)16-14/h1-8,19H,(H,17,20)(H2,15,16,18)

InChI Key

CDQJSPBTKYGCKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NNC(=O)C3=CC=C(C=C3)O

Origin of Product

United States

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